Cas no 29867-04-7 (1,4-Butanediamine,N1-(phenylmethyl)-)
29867-04-7 structure
Product Name:1,4-Butanediamine,N1-(phenylmethyl)-
CAS-nummer:29867-04-7
MF:C11H18N2
MW:178.274022579193
CID:256680
PubChem ID:152999
Update Time:2025-04-19
1,4-Butanediamine,N1-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,4-Butanediamine,N1-(phenylmethyl)-
- N'-benzylbutane-1,4-diamine
- 1,4-Butanediamine, N-(phenylmethyl)-
- 1,4-butanediamine, N~1~-(phenylmethyl)-
- MFCD03161272
- DTXSID20183980
- N-Benzylputrescine
- N-benzyl-1,4-butanediamine
- 29867-04-7
- N(1)-benzyl-1,4-butanediamine
- SCHEMBL2107317
- CHEMBL23145
- AKOS010115143
- OVCTWFIAXIDIJN-UHFFFAOYSA-N
- N-Benzyl-1,4-diaminobutane
-
- Inchi: 1S/C11H18N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10,12H2
- InChI-sleutel: OVCTWFIAXIDIJN-UHFFFAOYSA-N
- LACHT: N(CC1C=CC=CC=1)CCCCN
Berekende eigenschappen
- Exacte massa: 178.14714
- Monoisotopische massa: 178.147
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 6
- Complexiteit: 109
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 38Ų
Experimentele eigenschappen
- Dichtheid: 0.967
- Kookpunt: 286.5°Cat760mmHg
- Vlampunt: 147.5°C
- Brekindex: 1.529
- PSA: 38.05
1,4-Butanediamine,N1-(phenylmethyl)- Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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